molecular formula C15H14Cl2N4O3S B3605979 ETHYL 4-AMINO-2-{[2-(2,4-DICHLOROANILINO)-2-OXOETHYL]SULFANYL}-5-PYRIMIDINECARBOXYLATE

ETHYL 4-AMINO-2-{[2-(2,4-DICHLOROANILINO)-2-OXOETHYL]SULFANYL}-5-PYRIMIDINECARBOXYLATE

Cat. No.: B3605979
M. Wt: 401.3 g/mol
InChI Key: KVNPQVMOWQRDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-5-pyrimidinecarboxylate: is a complex organic compound with a unique structure that includes a pyrimidine ring, an ethyl ester group, and a dichloroanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-5-pyrimidinecarboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of the Amino Group: The amino group at the 4-position of the pyrimidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Dichloroanilino Group: The dichloroanilino group can be attached through a coupling reaction with 2,4-dichloroaniline.

    Formation of the Ethyl Ester: The ethyl ester group can be introduced through esterification reactions involving ethanol and appropriate carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides, amines, and organometallic compounds can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmacology: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

Industry:

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which ethyl 4-amino-2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-5-pyrimidinecarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Interaction: Binding to DNA, affecting replication or transcription processes.

Comparison with Similar Compounds

  • Ethyl 4-amino-2-{[2-(4,5-dichloro-2-thienyl)-2-oxoethyl]sulfanyl}-5-pyrimidinecarboxylate
  • Ethyl 4-amino-2-{[2-(4,5-dichlorothiophen-2-yl)-2-oxoethyl]sulfanyl}-5-pyrimidinecarboxylate

Uniqueness:

  • Structural Features: The presence of the 2,4-dichloroanilino group distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivity.
  • Applications: Its specific structure may confer unique properties that make it more suitable for certain applications, such as targeted drug design or specific catalytic processes.

Properties

IUPAC Name

ethyl 4-amino-2-[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O3S/c1-2-24-14(23)9-6-19-15(21-13(9)18)25-7-12(22)20-11-4-3-8(16)5-10(11)17/h3-6H,2,7H2,1H3,(H,20,22)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNPQVMOWQRDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-AMINO-2-{[2-(2,4-DICHLOROANILINO)-2-OXOETHYL]SULFANYL}-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-AMINO-2-{[2-(2,4-DICHLOROANILINO)-2-OXOETHYL]SULFANYL}-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-AMINO-2-{[2-(2,4-DICHLOROANILINO)-2-OXOETHYL]SULFANYL}-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-AMINO-2-{[2-(2,4-DICHLOROANILINO)-2-OXOETHYL]SULFANYL}-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ETHYL 4-AMINO-2-{[2-(2,4-DICHLOROANILINO)-2-OXOETHYL]SULFANYL}-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-AMINO-2-{[2-(2,4-DICHLOROANILINO)-2-OXOETHYL]SULFANYL}-5-PYRIMIDINECARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.